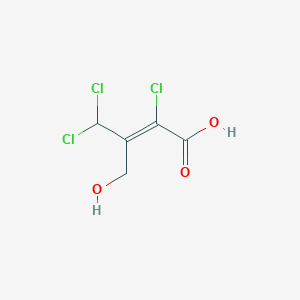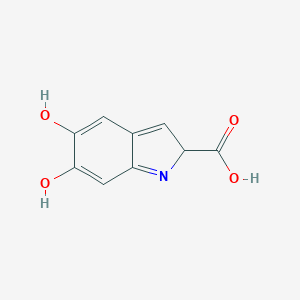
5-Carboxyethyl-3'-azido-3'-deoxythymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carboxyethyl-3'-azido-3'-deoxythymidine, commonly known as CAZT, is a nucleoside analog that has been extensively studied for its potential use in scientific research. This compound is structurally similar to the antiviral drug azidothymidine (AZT), but has been modified to include a carboxyethyl group, which alters its properties and potential applications.
Mécanisme D'action
C5-Carboxyethyl-3'-azido-3'-deoxythymidine inhibits the activity of DNA polymerases by acting as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP). This results in the incorporation of C5-Carboxyethyl-3'-azido-3'-deoxythymidine into the growing DNA chain, which can lead to chain termination and inhibition of DNA synthesis.
Biochemical and Physiological Effects:
C5-Carboxyethyl-3'-azido-3'-deoxythymidine has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA polymerase activity, induction of DNA damage and apoptosis, and modulation of cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using C5-Carboxyethyl-3'-azido-3'-deoxythymidine in lab experiments is its structural similarity to 5-Carboxyethyl-3'-azido-3'-deoxythymidine, which allows for direct comparison of the two compounds. Additionally, C5-Carboxyethyl-3'-azido-3'-deoxythymidine can be easily synthesized in the lab, making it a readily available research tool. However, one limitation of using C5-Carboxyethyl-3'-azido-3'-deoxythymidine is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are several potential future directions for the study of C5-Carboxyethyl-3'-azido-3'-deoxythymidine, including investigating its potential as a therapeutic agent for the treatment of viral infections and cancer, exploring its use as a tool for studying DNA replication and repair, and developing new analogs with improved properties and applications. Additionally, further research is needed to fully understand the biochemical and physiological effects of C5-Carboxyethyl-3'-azido-3'-deoxythymidine and its potential impact on human health.
Méthodes De Synthèse
C5-Carboxyethyl-3'-azido-3'-deoxythymidine can be synthesized using a multi-step process that involves the modification of thymidine. The first step involves the protection of the 5'-hydroxyl group of thymidine using a tert-butyldimethylsilyl (TBDMS) group. The 3'-hydroxyl group is then selectively protected using a benzoyl group. The resulting compound is then reacted with ethyl chloroacetate to introduce the carboxyethyl group. Finally, the azido group is introduced using sodium azide and triphenylphosphine.
Applications De Recherche Scientifique
C5-Carboxyethyl-3'-azido-3'-deoxythymidine has been studied for its potential use in a variety of scientific research applications, including as a probe for studying the structure and function of DNA polymerases, as a tool for investigating the mechanisms of DNA replication and repair, and as a potential therapeutic agent for the treatment of viral infections and cancer.
Propriétés
Numéro CAS |
128439-97-4 |
|---|---|
Nom du produit |
5-Carboxyethyl-3'-azido-3'-deoxythymidine |
Formule moléculaire |
C12H15N5O7 |
Poids moléculaire |
341.28 g/mol |
Nom IUPAC |
3-[1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C12H15N5O7/c13-16-15-8-6(4-18)24-11(9(8)21)17-3-5(1-2-7(19)20)10(22)14-12(17)23/h3,6,8-9,11,18,21H,1-2,4H2,(H,19,20)(H,14,22,23)/t6-,8-,9-,11-/m1/s1 |
Clé InChI |
ZKNPPJXSXOEVON-PNHWDRBUSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O)CCC(=O)O |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)CCC(=O)O |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)N=[N+]=[N-])O)CCC(=O)O |
Synonymes |
5-carboxyethyl-3'-azido-3'-deoxythymidine BW A1183U BW-A1183U |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)

![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)



![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)
